molecular formula C13H15ClN2O B8622334 1-chloro-N-ethyl-6-methoxy-N-methylisoquinolin-3-amine

1-chloro-N-ethyl-6-methoxy-N-methylisoquinolin-3-amine

Cat. No.: B8622334
M. Wt: 250.72 g/mol
InChI Key: OGEHZMKJJITAKJ-UHFFFAOYSA-N
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Description

1-chloro-N-ethyl-6-methoxy-N-methylisoquinolin-3-amine is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

1-chloro-N-ethyl-6-methoxy-N-methylisoquinolin-3-amine

InChI

InChI=1S/C13H15ClN2O/c1-4-16(2)12-8-9-7-10(17-3)5-6-11(9)13(14)15-12/h5-8H,4H2,1-3H3

InChI Key

OGEHZMKJJITAKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC(=C2C=CC(=CC2=C1)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triflic acid (4.09 mL, 46.0 mmol) was added to a solution of N-benzyl-1-chloro-6-methoxy-N-methylisoquinolin-3-amine (1.44 g, 4.60 mmol) in DCM (20 mL) at RT and stirred for 1 hr at RT before reverse adding to a solution of sat. sodium bicarbonate. The organic layer was diluted with DCM and separated. The organic layer was dried over MgSO4, filtered and evaporated. The crude material was purified via silica gel chromatography (90 g column, 0-30% EtOAc:Hex) to give the expected product 1-chloro-6-methoxy-N-methylisoquinolin-3-amine (610 mg, 2.74 mmol, 59.5% yield) as an orange solid. MS: MS m/z 223.15(M++1).
Quantity
4.09 mL
Type
reactant
Reaction Step One
Name
N-benzyl-1-chloro-6-methoxy-N-methylisoquinolin-3-amine
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hunig's base (0.235 mL, 1.347 mmol) was added to a solution of 1-chloro-6-methoxy-N-methylisoquinolin-3-amine (150 mg, 0.674 mmol) and acetaldehyde (0.042 mL, 0.741 mmol) in MeOH (5 mL) and stirred for 30 min Acetic Acid (1 mL) and Cyanoborohydride, polymer supported (2 mmol/gram) (50 mg, 0.674 mmol) were then added and the reaction stirred at r.t. for 2 hrs. Reaction filtered through nylon frit filter and evaporated on rotovap to give the crude product with no purification. The material was taken up in EtOAc and washed with sat. sodium bicarbonate. The organic layer was collected, dried over MgSO4, filtered and evaporated to give the expected product 1-chloro-N-ethyl-6-methoxy-N-methylisoquinolin-3-amine (140 mg, 83% yield) as a dark orange solid. MS: MS m/z 251.15(M++1).
Quantity
0.235 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.042 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Cyanoborohydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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